Cas no 514799-06-5 (ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate)
ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- (3-Methoxy-4-nitro-pyrazol-1-yl)-acetic acid ethyl ester
- ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate
- 514799-06-5
- ethyl {4-nitro-3-methoxy-1H-pyrazol-1-yl}acetate
- AK-968/14004462
- ethyl (3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate
- SMR000159441
- AKOS015922378
- AKOS000308088
- CS-0299144
- Ethyl2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate
- CHEMBL1401006
- EN300-228258
- MLS000539054
- HMS2306I11
- ethyl 2-(3-methoxy-4-nitropyrazol-1-yl)acetate
- BBL039405
- STK315796
-
- MDL: MFCD01922252
- Inchi: 1S/C8H11N3O5/c1-3-16-7(12)5-10-4-6(11(13)14)8(9-10)15-2/h4H,3,5H2,1-2H3
- InChI Key: NRQWIPMSVMQIFV-UHFFFAOYSA-N
- SMILES: O(CC)C(CN1C=C(C(=N1)OC)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 229.06987046Da
- Monoisotopic Mass: 229.06987046Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 99.2Ų
ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027238-1g |
3-Methoxy-4-nitro-pyrazol-1-yl)-acetic acid ethyl ester |
514799-06-5 | 1g |
£468.00 | 2022-02-28 | ||
| Fluorochem | 027238-5g |
3-Methoxy-4-nitro-pyrazol-1-yl)-acetic acid ethyl ester |
514799-06-5 | 5g |
£1182.00 | 2022-02-28 | ||
| abcr | AB550805-100 mg |
Ethyl (3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate; . |
514799-06-5 | 100MG |
€281.90 | 2022-03-01 | ||
| abcr | AB550805-250 mg |
Ethyl (3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate; . |
514799-06-5 | 250MG |
€381.10 | 2022-03-01 | ||
| abcr | AB550805-500 mg |
Ethyl (3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate; . |
514799-06-5 | 500MG |
€528.40 | 2022-03-01 | ||
| abcr | AB550805-1 g |
Ethyl (3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate; . |
514799-06-5 | 1g |
€676.70 | 2022-03-01 | ||
| Enamine | EN300-228258-0.05g |
ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate |
514799-06-5 | 95% | 0.05g |
$162.0 | 2024-06-20 | |
| Enamine | EN300-228258-0.1g |
ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate |
514799-06-5 | 95% | 0.1g |
$241.0 | 2024-06-20 | |
| Enamine | EN300-228258-0.25g |
ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate |
514799-06-5 | 95% | 0.25g |
$347.0 | 2024-06-20 | |
| Enamine | EN300-228258-0.5g |
ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate |
514799-06-5 | 95% | 0.5g |
$546.0 | 2024-06-20 |
ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate Suppliers
ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate
Recent Advances in the Study of Ethyl 2-(3-Methoxy-4-Nitro-1H-Pyrazol-1-yl)Acetate (CAS: 514799-06-5)
Ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate (CAS: 514799-06-5) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, pharmacological properties, and potential therapeutic uses. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in contemporary research.
The compound's structural features, including the nitro and methoxy functional groups, make it a versatile intermediate in the synthesis of more complex molecules. Recent synthetic methodologies have focused on optimizing the yield and purity of ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate, with particular emphasis on green chemistry approaches to minimize environmental impact. Advances in catalytic systems and solvent-free reactions have been reported, offering more sustainable pathways for its production.
Pharmacological studies have investigated the bioactivity of ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate and its derivatives. Preliminary in vitro assays suggest that this compound exhibits moderate inhibitory activity against certain enzymes implicated in inflammatory and neoplastic diseases. For instance, recent research has demonstrated its potential as a scaffold for developing inhibitors of cyclooxygenase-2 (COX-2) and other targets involved in the arachidonic acid pathway. These findings open new avenues for the design of anti-inflammatory and anticancer agents.
In addition to its pharmacological potential, ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate has been studied for its role in chemical biology. Researchers have utilized this compound as a building block for the synthesis of fluorescent probes and other tools for studying biological systems. Its ability to undergo selective chemical transformations makes it a valuable asset in the development of molecular probes for imaging and diagnostics.
Despite these promising developments, challenges remain in the clinical translation of ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical studies. Recent efforts have focused on structural modifications to enhance the compound's pharmacokinetic properties while retaining its bioactivity.
In conclusion, ethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)acetate represents a compound of growing interest in chemical biology and medicinal chemistry. Its synthetic versatility, pharmacological potential, and utility in chemical biology underscore its importance in contemporary research. Future studies should aim to elucidate its mechanisms of action, optimize its therapeutic potential, and explore its applications in drug discovery and beyond.
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